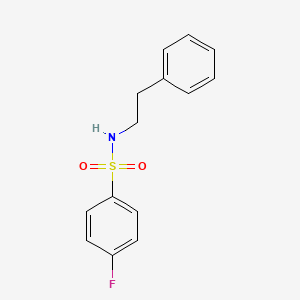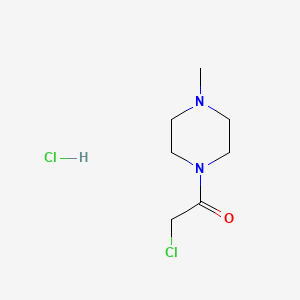
N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Reagent Application
N-Chloro-N-methoxybenzenesulfonamide A Chlorinating Reagent
: A study by Xiao-Qiu Pu et al. (2016) introduces a chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, which shows high reactivity and efficiency in chlorinating various compounds, including phenols, anisoles, and aromatic amines. This suggests potential use in synthetic chemistry for introducing chloro groups into organic molecules, which could be relevant for derivatives like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide (Xiao-Qiu Pu et al., 2016).
Environmental Implications and Metabolism
Reductive Dechlorination of Methoxychlor : A study by Y. Yim et al. (2008) explored the metabolic fate of methoxychlor, a compound with structural similarities to chlorophenyl derivatives, in the human intestinal gut, demonstrating the potential of certain bacteria to transform environmentally relevant compounds. This research can provide insights into the biodegradation or transformation pathways of compounds like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide in biological systems (Y. Yim et al., 2008).
Potential Therapeutic Applications
SB-399885 as a 5-HT6 Receptor Antagonist : Research on SB-399885, a compound with sulfonamide functionality, demonstrated its potential as a 5-HT6 receptor antagonist with cognitive-enhancing properties. This suggests that sulfonamide derivatives, depending on their structure, might have applications in developing therapeutic agents targeting neurological pathways (W. Hirst et al., 2006).
Synthetic Methodologies and Chemical Properties
Preparation of Secondary Amines : A study by Wataru Kurosawa et al. (2003) on synthesizing secondary amines from primary amines using 2-Nitrobenzenesulfonamides provides a foundation for understanding the chemical reactions and methodologies that could potentially apply to manipulating compounds like N-(2-(3-chlorophenyl)-2-methoxypropyl)ethanesulfonamide. This work illustrates the versatility of sulfonamide groups in synthetic organic chemistry (Wataru Kurosawa et al., 2003).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to be synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and dna synthesis .
Biochemical Pathways
It is known that many indole derivatives, which share a similar structure with this compound, possess various biological activities that affect a variety of biochemical pathways .
Pharmacokinetics
They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .
Result of Action
It is known that many indole derivatives, which share a similar structure with this compound, possess various biological activities that result in a variety of molecular and cellular effects .
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-18(15,16)14-9-12(2,17-3)10-6-5-7-11(13)8-10/h5-8,14H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJMVNDLLCPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide](/img/structure/B2595500.png)






![4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2595508.png)
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)
![1-[4-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2595510.png)


![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}isonicotinamide](/img/structure/B2595521.png)
